molecular formula C14H12O5S B6406503 3-[5-(Methoxycarbonyl)thiophen-3-YL]-5-methoxybenzoic acid CAS No. 1261898-34-3

3-[5-(Methoxycarbonyl)thiophen-3-YL]-5-methoxybenzoic acid

Cat. No.: B6406503
CAS No.: 1261898-34-3
M. Wt: 292.31 g/mol
InChI Key: WJOJWTRORRSRJI-UHFFFAOYSA-N
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Description

3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methoxybenzoic acid is an organic compound that features a thiophene ring substituted with a methoxycarbonyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methoxybenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methoxybenzoic acid depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Material Science: In electronic applications, it may function as a charge carrier or a component of conductive polymers, facilitating electron transport.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methoxybenzoic acid is unique due to its specific substitution pattern, which may confer distinct electronic properties and reactivity compared to its analogs. This makes it a valuable compound for targeted applications in organic synthesis and material science.

Properties

IUPAC Name

3-methoxy-5-(5-methoxycarbonylthiophen-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5S/c1-18-11-4-8(3-9(5-11)13(15)16)10-6-12(20-7-10)14(17)19-2/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOJWTRORRSRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CSC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690997
Record name 3-Methoxy-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261898-34-3
Record name 3-Methoxy-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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